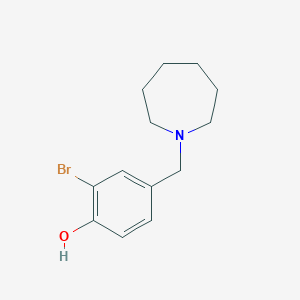

4-(Azepan-1-ylmethyl)-2-bromophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18BrNO |

|---|---|

Molecular Weight |

284.19 g/mol |

IUPAC Name |

4-(azepan-1-ylmethyl)-2-bromophenol |

InChI |

InChI=1S/C13H18BrNO/c14-12-9-11(5-6-13(12)16)10-15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8,10H2 |

InChI Key |

YGIBPAVWWHKOPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=C(C=C2)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 4 Azepan 1 Ylmethyl 2 Bromophenol

Divergent Synthetic Routes to the 4-(Azepan-1-ylmethyl)-2-bromophenol Core Structure

The construction of this compound hinges on the strategic assembly of its two primary components: a functionalized 2-bromophenol (B46759) unit and an azepane ring. The synthetic approaches can be broadly categorized by the methods used to connect these two fragments.

Precursor Synthesis and Functionalization of 2-Bromophenol Derivatives

The synthesis of the target molecule often commences with the preparation and functionalization of 2-bromophenol or related derivatives. Various methods exist for the synthesis of 2-bromophenol itself, including the bromination of phenol (B47542) in different solvents or at high temperatures without a solvent. orgsyn.org One established method involves the diazotization of o-bromoaniline or the Sandmeyer reaction starting from o-aminophenol. orgsyn.org Another approach adapts a procedure for 2-chlorophenol (B165306) synthesis, utilizing nitrobenzene (B124822) as a solvent for the bromination of phenolsulfonic acid. orgsyn.org

The functionalization of the 2-bromophenol core is a critical step. For instance, the alkylation of substituted benzenes is a key reaction for creating new alkyl benzene (B151609) derivatives. nih.gov The synthesis of diaryl methanes can be achieved through the reaction of benzyl (B1604629) alcohol with substituted benzenes in the presence of aluminum chloride (AlCl₃). nih.gov In a specific example, (2-bromo-4,5-dimethoxyphenyl)methanol and various benzene derivatives were reacted in dichloromethane (B109758) (DCM) with AlCl₃ to produce novel diaryl methanes with good yields. mdpi.com Subsequently, demethylation of these arylmethyl ethers using boron tribromide (BBr₃) is an important strategy for synthesizing bioactive phenols. mdpi.com

Methods for preparing p-bromophenol, a related isomer, include the reaction of bromine with phenol in solvents like carbon disulfide or glacial acetic acid. orgsyn.org A process for synthesizing p-bromophenol involves adding phenol and a solvent like chloroform (B151607) to a reaction vessel, cooling the mixture, and then adding bromine while maintaining a low temperature. google.com

Preparation and Modification of Azepane-Containing Intermediates

Azepane, a seven-membered nitrogen-containing heterocycle, is a crucial structural motif in many natural products and active pharmaceutical ingredients. chemistryviews.orgwikipedia.org Its synthesis and functionalization are therefore of significant interest. Azepane itself can be produced through the partial hydrogenolysis of hexamethylenediamine. wikipedia.org

More complex, functionalized azepanes can be synthesized through various routes. One method involves the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines to form bicyclic intermediates, which can then undergo ring expansion. rsc.org Another approach utilizes a copper(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines to create trifluoromethyl-substituted azepine derivatives. nih.gov

Optically active azepane scaffolds can be prepared via olefin cross-metathesis followed by exhaustive hydrogenation. chemistryviews.org This process starts with optically active, cyclic α-allyl-β-oxoesters, which undergo a ruthenium-catalyzed cross-metathesis with acrylonitrile. chemistryviews.org The resulting intermediate is then subjected to palladium-catalyzed hydrogenation and reductive amination to yield the desired annulated azepanes. chemistryviews.org

Strategic C-C and C-N Bond Formation Reactions for Target Assembly

The final assembly of this compound involves the formation of a crucial C-N bond between the bromophenol and azepane moieties. Several key reaction types are employed for this purpose.

The Mannich reaction is a three-component condensation that involves an aldehyde (like formaldehyde), a primary or secondary amine (like azepane), and a compound with an acidic proton (like a phenol). wikipedia.orgtaylorandfrancis.com This reaction is a powerful tool for the aminomethylation of phenols and is widely used in the synthesis of various biologically active compounds. nih.gov The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. wikipedia.org

A typical synthesis of a molecule similar to the target compound, 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol, was achieved by reacting 4-bromophenol (B116583) with thiomorpholine (B91149) and formaldehyde (B43269). mdpi.com This suggests that a direct Mannich-type reaction between 2-bromophenol, formaldehyde, and azepane is a plausible and direct route to this compound. One documented synthesis of the target compound involves reacting azepane with formaldehyde to form an azepan-1-ylmethyl intermediate, which is then coupled with 2-bromophenol under basic conditions. evitachem.com

Table 1: Key Features of the Mannich Reaction

| Feature | Description |

| Reactants | An aldehyde, a primary or secondary amine, and a compound with an acidic proton. wikipedia.org |

| Product | A β-amino-carbonyl compound, also known as a Mannich base. wikipedia.orgtaylorandfrancis.com |

| Key Intermediate | An iminium ion formed from the amine and aldehyde. wikipedia.org |

| Applications | Synthesis of pharmaceuticals and natural products, introduction of N atoms into molecules. nih.govjlu.edu.cn |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds. While direct application to the final C-N bond formation in the target molecule might be less common than the Mannich reaction, these methods are crucial for preparing functionalized precursors. For example, the Suzuki cross-coupling reaction can be used to synthesize complex aniline (B41778) derivatives by reacting bromo-substituted anilines with various boronic acids in the presence of a palladium catalyst. nih.govresearchgate.net These reactions demonstrate the utility of palladium catalysis in functionalizing halogenated aromatic systems.

Palladium catalysts are also employed in Heck reactions, where an unsaturated halide reacts with an alkene. nsf.gov Furthermore, palladium-catalyzed reactions are used in the synthesis of various heterocyclic compounds, highlighting their versatility in constructing complex molecular architectures. dntb.gov.uanih.gov

Reductive amination is another fundamental method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. organic-chemistry.org This process can be used to synthesize both secondary and tertiary amines. researchgate.net While perhaps less direct for the synthesis of the title compound from its primary precursors, reductive amination is a key strategy in the synthesis of functionalized azepane intermediates. chemistryviews.org For instance, the reductive amination of carbonyl compounds is a significant reaction in synthetic chemistry. researchgate.net

Alkylation reactions are also relevant, particularly for modifying the phenol or azepane precursors. For example, the ortho-alkylation of phenols can be achieved using cooperative Lewis acid/metal dual catalysis. acs.org A visible-light-mediated carbonyl alkylative amination has been developed to bring together primary amines, aldehydes, and alkyl iodides in a multicomponent coupling reaction. chemrxiv.org Biocatalytic reductive amination using amine dehydrogenases has also emerged as a method to produce chiral amines. york.ac.ukresearchgate.net

Reaction Mechanisms and Stereochemical Considerations in this compound Synthesis

The synthesis of this compound is most plausibly achieved via a Mannich reaction, a cornerstone of organic synthesis for the aminoalkylation of acidic protons. libretexts.orgthermofisher.com This section dissects the mechanistic details, potential for transition-metal-mediated routes, and the stereochemical landscape of this transformation.

Detailed Analysis of Electrophilic and Nucleophilic Processes

The Mannich reaction is a three-component condensation involving an active hydrogen compound (2-bromophenol), an aldehyde (formaldehyde), and a secondary amine (azepane). libretexts.orgwikipedia.org The mechanism is a sequence of nucleophilic and electrophilic steps.

Initially, a nucleophilic attack of the secondary amine, azepane, on the carbonyl carbon of formaldehyde occurs. This is followed by dehydration to generate a highly reactive electrophilic species known as the Eschenmoser salt, or more generally, an iminium ion (azepanium-1-ylidenemethanide). wikipedia.orgyoutube.com

The 2-bromophenol, activated by the electron-donating hydroxyl group, then acts as the nucleophile. The phenol ring is electron-rich, particularly at the ortho and para positions relative to the hydroxyl group. Due to steric hindrance from the bromine atom at the ortho position, the electrophilic iminium ion is directed to the para position. The attack of the aromatic ring on the iminium ion constitutes an electrophilic aromatic substitution, leading to the formation of the final product, this compound. youtube.comresearchgate.net

The key mechanistic steps are outlined below:

| Step | Description | Reactants | Intermediate/Product | Process Type |

| 1 | Nucleophilic attack of azepane on formaldehyde | Azepane, Formaldehyde | Hemiaminal | Nucleophilic Addition |

| 2 | Protonation and dehydration of the hemiaminal | Hemiaminal, Acid catalyst (optional) | Iminium Ion (Eschenmoser salt analog) | Elimination |

| 3 | Electrophilic attack on the 2-bromophenol ring | 2-Bromophenol, Iminium Ion | Wheland-type intermediate | Electrophilic Aromatic Substitution |

| 4 | Rearomatization | Wheland-type intermediate | This compound | Deprotonation |

Catalytic Cycle Elucidation in Transition Metal-Mediated Syntheses

While the Mannich reaction is the most direct route, the synthesis of related aminophenols can also be envisioned through transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.netutexas.edu For instance, a hypothetical synthesis could involve the coupling of an appropriate amine with a functionalized bromophenol using a palladium or copper catalyst. A prime example of such a transformation is the Buchwald-Hartwig amination. nih.gov

This type of reaction would not directly form this compound from the same starting materials as the Mannich reaction, but it represents an alternative strategy for forming C-N bonds in similar structures. The catalytic cycle for a generic palladium-catalyzed amination of an aryl bromide typically proceeds through three fundamental steps:

Oxidative Addition : The low-valent palladium(0) complex reacts with the aryl bromide (e.g., a protected 2-bromo-4-halobenzyl alcohol), inserting the palladium into the carbon-bromine bond to form a palladium(II) species.

Ligand Exchange/Amine Coordination : The amine (azepane) coordinates to the palladium(II) center, displacing a ligand. Deprotonation by a base forms a palladium-amido complex.

Reductive Elimination : The C-N bond is formed as the desired product is released from the palladium center, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

A simplified representation of this catalytic cycle is provided in the table below.

| Cycle Step | Palladium Oxidation State | Key Transformation |

| Oxidative Addition | 0 → II | Pd(0) + R-Br → R-Pd(II)-Br |

| Ligand Exchange/Deprotonation | II | R-Pd(II)-Br + HNR'₂ → [R-Pd(II)-NR'₂] |

| Reductive Elimination | II → 0 | [R-Pd(II)-NR'₂] → R-NR'₂ + Pd(0) |

Diastereoselective and Enantioselective Synthetic Pathways

The target molecule, this compound, is achiral and therefore does not exist as diastereomers or enantiomers. The methylene (B1212753) bridge and the symmetrical nature of the azepane ring preclude the formation of stereocenters in this specific structure.

However, it is pertinent to discuss how stereoselectivity could be induced in analogous Mannich reactions. The introduction of chirality is possible if one of the starting materials is chiral or if a chiral catalyst is employed. youtube.comnih.gov

Diastereoselectivity : If a chiral aldehyde were used in place of formaldehyde, or if the nucleophile (the phenol) contained a pre-existing chiral center, the reaction could proceed with diastereoselectivity. The existing stereocenter would influence the facial selectivity of the attack on the iminium ion, leading to a preferential formation of one diastereomer over the other. nih.gov

Enantioselectivity : An enantioselective Mannich reaction can be achieved by using a chiral catalyst, such as the amino acid (S)-proline. libretexts.org The catalyst can react with the aldehyde to form a chiral enamine or can coordinate with the reactants to create a chiral environment. This forces the reaction to proceed through a lower-energy transition state for one enantiomer, resulting in an enantiomeric excess of the product. libretexts.org For example, the proline-catalyzed Mannich reaction can control the facial attack on the imine and lock in a specific stereochemical outcome via a well-organized, chair-like transition state involving hydrogen bonding. libretexts.org

These stereoselective strategies, while not directly applicable to the synthesis of the achiral this compound, are crucial considerations in the synthesis of more complex, chiral phenolic Mannich bases.

Advanced Spectroscopic and Spectrometric Characterization of 4 Azepan 1 Ylmethyl 2 Bromophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-(Azepan-1-ylmethyl)-2-bromophenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while coupling constants (J) reveal information about the connectivity of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Moieties

| Functional Group | Predicted Chemical Shift (ppm) |

| Aromatic Protons (Phenol) | 6.8 - 7.5 |

| Methylene (B1212753) Bridge (-CH₂-) | 3.5 - 4.0 |

| Azepane Ring Protons | 1.5 - 3.0 |

Note: These are predicted values and actual experimental data may vary.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Similar to ¹H NMR, specific experimental ¹³C NMR data for the target compound is scarce. However, predicted data for the 2-bromophenol (B46759) and 4-bromophenol (B116583) moieties can offer guidance. hmdb.cachemicalbook.comchemicalbook.com The carbon attached to the bromine atom (C-Br) in 2-bromophenol is expected around δ 110 ppm, while the carbon attached to the hydroxyl group (C-OH) would be around δ 155 ppm. chemicalbook.com The other aromatic carbons would appear between δ 115 and 135 ppm. For the azepane ring, the carbons are expected in the aliphatic region of the spectrum, typically between δ 25 and 55 ppm. The methylene bridge carbon would likely resonate around δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Moieties

| Functional Group | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | ~110 |

| Aromatic C-OH | ~155 |

| Aromatic C-H & C-C | 115 - 135 |

| Methylene Bridge (-CH₂-) | 50 - 60 |

| Azepane Ring Carbons | 25 - 55 |

Note: These are predicted values and actual experimental data may vary.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and their spatial relationships, which is essential for unambiguously assigning the structure of this compound.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. princeton.eduuvic.ca For instance, COSY would show correlations between the protons on the azepane ring and between the aromatic protons on the phenol (B47542) ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). princeton.eduyoutube.com This allows for the direct assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). princeton.eduyoutube.com This is particularly useful for connecting the different fragments of the molecule, for example, showing a correlation between the methylene bridge protons and the carbons of both the azepane and phenol rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, even if they are not directly connected through bonds. princeton.eduyoutube.com This information is vital for determining the three-dimensional conformation of the molecule.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved. e-bookshelf.deresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry is a technique that measures the mass-to-charge ratio of ions with very high precision, allowing for the determination of the elemental composition of a molecule.

Accurate Mass Measurement for Molecular Formula Confirmation

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of this compound (C₁₃H₁₈BrNO). The calculated exact mass for this formula is 283.0626 g/mol . An experimentally determined mass that is very close to this value would provide strong evidence for the proposed molecular formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈BrNO |

| Calculated Exact Mass | 283.0626 g/mol |

| Expected [M+H]⁺ Ion | 284.0701 m/z |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. nih.gov This provides valuable information about the molecule's structure and connectivity.

The fragmentation of this compound would likely proceed through several key pathways. Alpha-cleavage next to the nitrogen atom in the azepane ring is a common fragmentation pathway for amines. miamioh.edu This could result in the loss of a C₅H₁₀ radical, leading to a significant fragment ion. Cleavage of the benzylic C-N bond would also be expected, generating a bromophenol-containing fragment and an azepane-containing fragment. The presence of bromine would result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The analysis of these fragmentation patterns helps to piece together the structure of the original molecule, confirming the presence and connectivity of the bromophenol and azepane moieties. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. psu.edu For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups: the phenol O-H group, the aromatic ring, the azepane ring, and the carbon-bromine bond.

Based on the analysis of a structurally similar compound, 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol, which contains a bromophenol and a cyclic amine moiety, we can predict the approximate vibrational frequencies for this compound. mdpi.com The replacement of the thiomorpholine (B91149) ring with an azepane ring would primarily influence the C-H and C-N vibrational modes of the heterocyclic system.

Predicted Infrared Absorption Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenol | O-H stretch | 3200-3600 | Strong, Broad |

| Aromatic Ring | C-H stretch | 3010-3100 | Medium to Weak |

| C=C stretch | 1550-1650 | Medium | |

| Azepane & Methylene Bridge | C-H stretch (sp³) | 2850-2990 | Strong |

| Tertiary Amine | C-N stretch | 1000-1250 | Medium to Weak |

| Phenol | C-O stretch | 1200-1300 | Strong |

| Aromatic Ring | C-H out-of-plane bend | 800-900 | Strong |

| Carbon-Bromine Bond | C-Br stretch | 500-600 | Medium to Strong |

Detailed Research Findings:

O-H Stretching: A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. The broadening of this peak is a result of intermolecular hydrogen bonding in the solid state or in concentrated solutions.

C-H Stretching: The spectrum would likely display multiple C-H stretching vibrations. Aromatic C-H stretches are expected at wavenumbers just above 3000 cm⁻¹, while the more numerous sp³-hybridized C-H bonds of the azepane ring and the methylene bridge would give rise to strong absorptions in the 2850-2990 cm⁻¹ region. mdpi.com

C=C and C-N Stretching: Aromatic C=C stretching vibrations typically appear as a series of bands in the 1550-1650 cm⁻¹ range. The C-N stretching of the tertiary amine within the azepane ring is expected to produce a weak to medium band in the fingerprint region, around 1000-1250 cm⁻¹.

C-O and C-Br Stretching: A strong band corresponding to the phenolic C-O stretch should be observable between 1200 and 1300 cm⁻¹. The C-Br stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ range, due to the mass of the bromine atom.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information about the bond lengths, bond angles, and torsion angles of this compound, thereby establishing its absolute stereochemistry and solid-state conformation.

Although a crystal structure for this compound is not currently available in open literature, we can predict certain structural features based on fundamental chemical principles and data from analogous molecules.

Expected Crystallographic Findings for this compound

| Structural Feature | Predicted Information |

| Crystal System | To be determined by experimental analysis. |

| Space Group | To be determined by experimental analysis. |

| Unit Cell Dimensions | To be determined by experimental analysis. |

| Azepane Ring Conformation | Likely to adopt a distorted chair or boat conformation to minimize steric strain. |

| Phenolic Ring Orientation | The orientation relative to the azepane ring will be defined by the torsion angles around the C-C-N bonds. |

| Intramolecular/Intermolecular Interactions | Potential for intramolecular hydrogen bonding between the phenolic proton and the nitrogen of the azepane ring. Intermolecular hydrogen bonding between the phenol groups of adjacent molecules is also highly probable. |

Detailed Research Findings:

Molecular Conformation: The seven-membered azepane ring is flexible and can adopt several low-energy conformations, most commonly twisted-chair and twisted-boat forms. X-ray analysis would reveal the specific conformation adopted in the crystalline state, which is influenced by the steric bulk of the substituents and the packing forces within the crystal lattice.

Stereochemistry: As this compound is achiral, its crystal structure would not exhibit enantiomeric forms unless a chiral crystallization environment is used. The key stereochemical information would be the relative orientation of the substituents on the aromatic ring and the conformation of the azepane ring.

In the absence of experimental data, computational modeling, such as Density Functional Theory (DFT), could be employed to predict the lowest energy conformation and simulate the IR spectrum and crystal packing of this compound. nih.gov Such theoretical studies, when benchmarked against experimental data for similar compounds, can provide valuable insights into the molecule's structural and spectroscopic properties.

Derivatization Strategies and Functional Group Transformations of 4 Azepan 1 Ylmethyl 2 Bromophenol

Strategic Modifications at the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group is a primary site for chemical manipulation, allowing for the introduction of diverse functionalities that can significantly alter the molecule's characteristics.

Etherification and Esterification for Prodrug Design or Analytical Tagging

Etherification and esterification reactions of the phenolic hydroxyl group are fundamental strategies for creating prodrugs or for attaching analytical tags. Prodrugs are inactive or less active precursors that are converted into the active form in the body, a strategy often employed to improve pharmacokinetic properties.

Etherification: The synthesis of ether derivatives can be achieved by reacting 4-(azepan-1-ylmethyl)-2-bromophenol with various alkylating agents under basic conditions. For instance, treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride or potassium carbonate leads to the corresponding ether. This modification can increase lipophilicity, potentially enhancing membrane permeability.

Esterification: Similarly, ester derivatives can be prepared through reaction with acylating agents such as acid chlorides or anhydrides. These reactions are typically carried out in the presence of a base like pyridine (B92270) or triethylamine. The resulting esters are often more susceptible to enzymatic cleavage in vivo, releasing the parent phenol (B47542). This approach is valuable for creating prodrugs with controlled release profiles.

| Reaction Type | Reagent Example | Product Type | Potential Application |

| Etherification | Methyl Iodide (CH₃I) | Methoxy derivative | Prodrug, Increased Lipophilicity |

| Etherification | Benzyl Bromide (BnBr) | Benzyloxy derivative | Prodrug, Chemical Probe |

| Esterification | Acetyl Chloride (CH₃COCl) | Acetate ester | Prodrug, Bioreversible modification |

| Esterification | Fluorescein Isothiocyanate (FITC) | Fluorescently tagged ester | Analytical Tagging, Imaging |

Oxidation Reactions and Quinone Formation

The phenolic ring of this compound is susceptible to oxidation, which can lead to the formation of quinone-type structures. evitachem.com The presence of the electron-donating hydroxyl and aminomethyl groups can facilitate this process. Oxidation can be achieved using a variety of oxidizing agents, such as Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium (B1175870) nitrate (B79036) (CAN). The resulting quinones are highly reactive electrophiles and can participate in various subsequent reactions, including Michael additions. This reactivity can be harnessed for the synthesis of more complex molecular architectures.

Chemical Transformations of the Bromo-Substituent

The bromine atom on the aromatic ring serves as a versatile handle for introducing a wide range of substituents through various metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Nucleophilic Aromatic Substitution Variants

While nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the aromatic ring, certain conditions can facilitate the displacement of the bromo-substituent in this compound. libretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, often involving a Meisenheimer complex intermediate. libretexts.orglibretexts.org The success of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. nih.gov For instance, strong nucleophiles such as alkoxides, thiolates, or amines can displace the bromide, particularly at elevated temperatures or with the use of a catalyst.

| Nucleophile | Product Type |

| Sodium Methoxide (NaOCH₃) | 2-Methoxy derivative |

| Sodium Thiophenoxide (NaSPh) | 2-Phenylthio derivative |

| Pyrrolidine | 2-(Pyrrolidin-1-yl) derivative |

Carbon-Carbon Bond Formation via Organometallic Cross-Coupling

Organometallic cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromo-substituent. These reactions, often catalyzed by palladium complexes, have revolutionized synthetic organic chemistry. cem.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgsci-hub.se This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. libretexts.orgsci-hub.se

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This provides a direct method for vinylation of the aromatic ring.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This is a key method for the synthesis of aryl alkynes.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the aryl bromide in the presence of a palladium or nickel catalyst. nih.gov Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organostannane reagent, catalyzed by a palladium complex.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Heck | Styrene | Pd(OAc)₂, PPh₃ | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | Biphenyl derivative |

| Stille | Phenyltributyltin | Pd(PPh₃)₄ | Biphenyl derivative |

Reactivity at the Azepane Nitrogen Center

The nitrogen atom within the azepane ring is a nucleophilic and basic center, offering another site for chemical modification.

Alkylation and Acylation: The tertiary amine of the azepane moiety can undergo quaternization by reacting with alkyl halides, leading to the formation of quaternary ammonium salts. This modification introduces a permanent positive charge, which can significantly alter the compound's solubility and biological activity. Acylation with acid chlorides or anhydrides can also occur at the nitrogen, though this is generally less favorable for tertiary amines compared to primary or secondary amines.

Oxidation: The azepane nitrogen can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxides often exhibit different pharmacokinetic profiles and can sometimes be reduced back to the parent amine in vivo.

These derivatization strategies highlight the chemical tractability of this compound, making it a valuable starting material for the synthesis of a diverse library of compounds with potentially novel properties and applications.

N-Alkylation and N-Acylation Reactions for Library Synthesis

The tertiary amine of the azepane moiety in this compound is a key site for derivatization. N-alkylation and N-acylation reactions at this position can introduce a wide range of substituents, enabling the systematic exploration of structure-activity relationships.

N-Alkylation involves the reaction of the azepane nitrogen with an alkylating agent, typically an alkyl halide or sulfonate. These reactions generally proceed via a nucleophilic substitution mechanism. The choice of alkylating agent allows for the introduction of diverse alkyl and substituted alkyl groups, which can influence the compound's lipophilicity, steric profile, and basicity. For library synthesis, parallel alkylation reactions can be performed with a variety of alkylating agents to rapidly generate a large number of derivatives.

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is typically achieved by reacting the parent compound with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. N-acylation can significantly alter the electronic properties of the nitrogen atom, reducing its basicity and introducing hydrogen bond acceptors, which can be critical for molecular recognition by biological targets.

| Reaction Type | Reagents | Potential Products |

| N-Alkylation | Alkyl halides (R-X), Alkyl sulfonates (R-OSO₂R') | This compound substituted with various alkyl groups on the azepane nitrogen. |

| N-Acylation | Acyl chlorides (RCOCl), Acid anhydrides ((RCO)₂O), Carboxylic acids (RCOOH) + coupling agent | Amide derivatives of this compound. |

Formation of Amine Salts and Quaternary Ammonium Derivatives

The basic nitrogen atom of the azepane ring readily reacts with acids to form amine salts . This is a straightforward derivatization that can significantly impact the compound's solubility and crystalline properties. Pharmaceutically acceptable acids, such as hydrochloric acid, sulfuric acid, or various organic acids, are often used for this purpose to generate salts with improved bioavailability.

Further alkylation of the tertiary amine can lead to the formation of quaternary ammonium derivatives . wikipedia.org This is typically achieved by reacting the compound with an excess of an alkylating agent. researchgate.netnih.gov Quaternary ammonium salts are permanently charged, which can confer unique biological activities and physical properties, such as surfactant behavior or enhanced interaction with negatively charged biological macromolecules. wikipedia.orgnih.gov The formation of these derivatives is generally irreversible and creates a cationic center on the azepane nitrogen. researchgate.netnih.gov

| Derivative Type | Formation Reaction | Key Characteristics |

| Amine Salts | Reaction with an acid (e.g., HCl, H₂SO₄) | Improved water solubility, crystalline nature. |

| Quaternary Ammonium Derivatives | Reaction with an excess of an alkylating agent (e.g., CH₃I) | Permanent positive charge, potential for altered biological activity. wikipedia.orgresearchgate.netnih.gov |

Theoretical and Computational Investigations on 4 Azepan 1 Ylmethyl 2 Bromophenol and Its Analogues

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical calculations offer a powerful lens through which to inspect the intricacies of molecular structure and electronic behavior. For 4-(Azepan-1-ylmethyl)-2-bromophenol, these methods can predict its most stable three-dimensional arrangement, its reactivity patterns, and how it might be recognized by other molecules.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method that allows for the determination of the most stable arrangement of atoms in a molecule, known as its optimized geometry. For bromophenols, DFT calculations, particularly at the B3LYP/6-311G++(d,p) level, have been shown to be effective in elucidating their molecular structures. nih.gov The geometry of these molecules is significantly influenced by factors such as intramolecular hydrogen bonding involving the ortho-bromine, steric hindrance from the bulky bromine atom, and the inductive effects of the bromine substituent. nih.govresearchgate.net In the case of this compound, the azepane ring, the bromine atom, and the hydroxyl group will all play a role in determining the final, low-energy conformation. The optimization process seeks the minimum energy on the potential energy surface, which corresponds to the most stable molecular structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. researchgate.netnih.gov For analogues of this compound, the distribution of HOMO and LUMO densities would reveal the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed over the aromatic system and the bromine atom. From the HOMO and LUMO energies, various reactivity indices can be calculated, as shown in the table below.

| Reactivity Index | Formula | Significance |

| Ionization Potential (IP) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

These indices provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different analogues.

Electrostatic Potential Surface (EPS) Analysis for Molecular Recognition

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting how a molecule will interact with other molecules. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. researchgate.net Typically, red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the hydroxyl group and a positive potential around the hydrogen of the hydroxyl group and the hydrogens of the azepane ring. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to molecular recognition processes.

Prediction of Spectroscopic Parameters (NMR, IR) from First Principles

Quantum chemical methods, particularly DFT, can be used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra from first principles. nih.gov Theoretical calculations of vibrational frequencies in the IR spectrum can help in the assignment of experimental bands to specific molecular motions. nih.gov For bromophenols, DFT calculations have been used to show trends such as a red shift in the O-H stretching frequency with increasing bromine substitution. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental data to confirm the molecular structure. nih.gov For this compound, these theoretical predictions would provide a valuable reference for experimental characterization.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior, such as conformational changes and interactions with a solvent.

Conformational Ensemble Analysis in Different Environments

The azepane ring in this compound introduces significant conformational flexibility. MD simulations can be used to explore the different possible conformations of this ring and the molecule as a whole in various environments, such as in a vacuum or in different solvents. researchgate.net By simulating the molecule's movement over time, an ensemble of conformations can be generated, providing a picture of the molecule's dynamic nature. The relative populations of different conformers can be influenced by the surrounding environment. For example, in a polar solvent, conformations with a larger dipole moment may be stabilized. This type of analysis is crucial for understanding how the molecule's shape and flexibility might influence its biological activity or its interactions in a solution.

Solvent-Compound Interaction Dynamics

The behavior of a chemical compound in solution is intricately linked to the interactions between the solute and the solvent molecules. For this compound, its distinct structural features—a hydrophilic hydroxyl group, a lipophilic brominated aromatic ring, and a basic azepane moiety—govern its interactions with various solvents. Computational studies, particularly molecular dynamics simulations, can provide a granular view of these interactions, elucidating the nature and dynamics of the solvation shell around the compound.

Molecular dynamics simulations of phenol in binary solvent mixtures, such as ethanol-water and acetonitrile-water, have demonstrated the phenomenon of preferential solvation. nih.gov In these simulations, the local environment around the phenol molecule is often enriched with one of the solvent components over the other. For this compound, in an aqueous-organic solvent mixture, it is plausible that water molecules would preferentially form hydrogen bonds with the phenolic hydroxyl group and interact with the nitrogen atom of the azepane ring. Concurrently, the organic co-solvent would likely favor interactions with the non-polar bromophenyl and azepane hydrocarbon portions of the molecule.

The strength and nature of these interactions can be further dissected using quantum mechanical calculations, such as Density Functional Theory (DFT). Studies on phenol derivatives have shown that combining DFT with a polarizable continuum model (PCM) can accurately predict the chemical shifts of hydroxyl protons in different solvents, which is a direct reflection of the solute-solvent hydrogen bonding environment. rsc.orgresearchgate.net For this compound, such calculations could quantify the strength of hydrogen bonds between the phenolic -OH and various solvent acceptor molecules.

Furthermore, near-infrared (NIR) spectroscopy combined with DFT calculations has been used to study the competition between solute-solute and solute-solvent interactions for phenol in different solvents. rsc.org These studies reveal that in non-polar solvents, phenol molecules tend to self-associate through hydrogen bonding, while in polar or aromatic solvents, solute-solvent interactions dominate. rsc.org The bulky azepan-1-ylmethyl substituent in this compound might sterically hinder self-association, thus enhancing its interaction with the surrounding solvent molecules.

A hypothetical data table illustrating the potential interaction energies of this compound with different solvents, derived from computational models, is presented below.

Table 1: Theoretical Interaction Energies of this compound with Various Solvents

| Solvent | Dielectric Constant | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Water | 80.1 | Hydrogen Bonding (OH, N), Dipole-Dipole | -15.8 |

| Ethanol | 24.5 | Hydrogen Bonding (OH, N), van der Waals | -12.3 |

| Acetonitrile | 37.5 | Dipole-Dipole, van der Waals | -9.7 |

| Chloroform (B151607) | 4.8 | Hydrogen Bonding (OH), van der Waals | -7.5 |

| Hexane | 1.9 | van der Waals | -3.2 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of solvent-solute interactions.

In Silico Approaches for Ligand-Target Interactions

In silico methods are powerful tools in drug discovery and molecular pharmacology for predicting and analyzing the interactions between a ligand, such as this compound, and its potential biological targets. These computational techniques can provide insights into binding affinities, interaction modes, and the structural basis of biological activity, thereby guiding the design of more potent and selective molecules.

Molecular Docking and Scoring for Binding Affinity Predictions with Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each conformation.

For this compound, molecular docking studies could be employed to explore its binding to a variety of potential biological targets. Given its structural similarity to known bioactive molecules, such as aminophenol and bromophenol derivatives, potential targets could include enzymes like tyrosinase or carbonic anhydrases. rsc.orgresearchgate.net For instance, theoretical studies on the docking of phenol and 2-aminophenol (B121084) at the active site of tyrosinase have provided insights into the binding modes of substrates and inhibitors. rsc.org

A typical molecular docking workflow for this compound would involve:

Obtaining the three-dimensional structure of the target protein, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling.

Preparing the protein structure by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Generating a 3D conformation of this compound.

Docking the ligand into the defined binding site using a suitable docking algorithm.

Scoring and ranking the resulting poses based on their predicted binding affinities (e.g., in kcal/mol).

The output of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the binding site. A hypothetical example of docking results for this compound with a putative enzyme target is shown below.

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Tyrosinase | 2ZMX | -8.2 | His244, Asn260, Phe264 | Hydrogen Bond, Hydrophobic |

| Carbonic Anhydrase II | 2CBE | -7.5 | His94, Thr199, Trp209 | Hydrogen Bond, Pi-Pi Stacking |

| Acetylcholinesterase | 4EY7 | -9.1 | Trp86, Tyr337, Phe338 | Cation-Pi, Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes.

Pharmacophore Modeling and Virtual Screening Based on Structural Motifs

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and charged centers.

For this compound, a pharmacophore model can be constructed based on its key structural motifs:

Hydrogen Bond Donor: The phenolic hydroxyl group.

Hydrogen Bond Acceptor: The oxygen atom of the hydroxyl group and the nitrogen atom of the azepane ring.

Aromatic Ring: The brominated phenyl ring.

Positive Ionizable: The tertiary amine of the azepane ring, which can be protonated at physiological pH.

Hydrophobic Feature: The azepane ring and the bromophenyl group.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for other molecules that share the same essential features, a process known as virtual screening. dovepress.com This approach can rapidly identify novel compounds with a high probability of being active at the same biological target.

The development of a ligand-based pharmacophore model typically involves aligning a set of known active molecules and extracting their common chemical features. mdpi.com In the absence of a set of known active analogues for a specific target, a structure-based pharmacophore can be derived from the interactions observed in a ligand-protein complex obtained through experimental methods or molecular docking.

Table 3: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Donor | Phenolic -OH | Interaction with acceptor groups on the target |

| Hydrogen Bond Acceptor | Phenolic -OH, Azepane N | Interaction with donor groups on the target |

| Aromatic Ring | Bromophenyl group | Pi-pi stacking with aromatic residues |

| Positive Ionizable | Azepane N | Ionic interaction with acidic residues |

| Hydrophobic | Azepane ring, Bromophenyl group | van der Waals interactions with non-polar pockets |

Note: This table outlines the potential pharmacophoric features based on the chemical structure of the compound.

Homology Modeling of Relevant Biological Targets

When the experimental three-dimensional structure of a biological target of interest is not available, homology modeling can be employed to construct a theoretical model. This computational technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures.

The process of homology modeling for a potential target of this compound would involve the following steps:

Template Identification: The amino acid sequence of the target protein is used to search for homologous proteins with known 3D structures (templates) in databases like the Protein Data Bank (PDB).

Sequence Alignment: The target sequence is aligned with the template sequence(s) to identify conserved and variable regions.

Model Building: A 3D model of the target protein is constructed based on the alignment with the template structure. The coordinates of the conserved regions are copied from the template, while the non-conserved loops and side chains are modeled using various computational algorithms.

Model Refinement and Validation: The initial model is subjected to energy minimization to relieve any steric clashes and to optimize its geometry. The quality of the final model is then assessed using various validation tools that check its stereochemical parameters, bond lengths, and angles.

Once a reliable homology model of a relevant biological target is built, it can be used for subsequent computational studies, such as molecular docking with this compound, to predict binding modes and affinities. This integrated approach of homology modeling and molecular docking is particularly valuable in the early stages of drug discovery when experimental data on the target structure is limited. In silico prediction of drug targets can also be performed using bioinformatics tools that correlate the chemical structure of a compound with potential protein targets based on large-scale data mining. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 Azepan 1 Ylmethyl 2 Bromophenol Derivatives

Systematic Investigation of Structural Features and Their Correlation with Molecular Activity

The biological activity of 4-(Azepan-1-ylmethyl)-2-bromophenol derivatives is intricately linked to the specific arrangement of their structural components. Key areas of investigation include the substitution pattern on the bromophenol ring and the conformational properties of the azepane ring and the linker connecting these two core fragments.

The substitution pattern on the bromophenol ring, particularly the position of the bromine atom and the hydroxyl group, plays a crucial role in modulating the biological activity of these derivatives. The interplay of electronic and steric effects of these substituents significantly influences the molecule's interaction with its biological target.

Research on various bromophenol-containing compounds has consistently demonstrated that the number and location of bromine atoms on the aromatic ring are critical for activity. For instance, in a series of bromophenol derivatives designed as protein tyrosine phosphatase 1B (PTP1B) inhibitors, it was found that having multiple bromine atoms (four to five) attached to the aryl rings was important for potent inhibition nih.gov. This suggests that for this compound analogues, the presence of additional bromine atoms could enhance activity.

The following table summarizes the hypothetical impact of substituent modifications on the bromophenol ring based on general SAR principles observed in related compounds.

| Modification on Bromophenol Ring | Expected Impact on Activity | Rationale |

| Shifting the bromine to the 3-position | Potential decrease in activity | Altered electronic effects and steric hindrance near the hydroxyl group. |

| Adding a second bromine atom | Potential increase in activity | Enhanced lipophilicity and potential for additional halogen bonding interactions. |

| Replacing bromine with chlorine | Variable, potentially decreased activity | Changes in halogen size, electronegativity, and ability to form halogen bonds. |

| Adding a second hydroxyl group | Potential increase in activity | Increased hydrogen bonding potential, which can be crucial for receptor binding. |

The azepane ring, a seven-membered saturated heterocycle, possesses significant conformational flexibility, which is often a determining factor in the bioactivity of molecules containing this moiety bohrium.com. The specific conformation adopted by the azepane ring can influence how the entire molecule fits into a biological target's binding site. The ability to introduce substituents into the azepane ring to bias it towards one major conformation is an important strategy in effective drug design bohrium.com.

For this compound derivatives, variations in the linker could include:

Altering linker length: Increasing the number of methylene (B1212753) units (e.g., ethylene, propylene) could provide more flexibility and allow the azepane and bromophenol moieties to adopt more favorable orientations for binding.

Introducing rigidity: Incorporating double bonds or cyclic structures within the linker could restrict conformational freedom, potentially leading to higher affinity if the locked conformation is the bioactive one.

Modifying linker composition: Introducing heteroatoms like oxygen or nitrogen into the linker could alter its polarity and hydrogen bonding capabilities.

The table below illustrates potential modifications to the linker and their expected consequences.

| Linker Modification | Expected Impact on Activity | Rationale |

| Lengthening the alkyl chain | May increase or decrease activity | Increased flexibility could allow for better binding pocket fit, but may also increase entropic penalty upon binding. |

| Introducing an amide bond | Potential for new interactions | Amide group can act as a hydrogen bond donor and acceptor, potentially forming new interactions with the target. |

| Incorporating a rigid unit (e.g., phenyl) | May increase affinity | Reduces conformational flexibility, which can be favorable if the resulting conformation is bioactive. |

Rational Design Principles Derived from SAR for Optimized Analogues

The insights gained from SAR studies provide a foundation for the rational design of optimized analogues of this compound. The goal is to systematically modify the lead structure to enhance its potency, selectivity, and pharmacokinetic properties. The design of novel bioactive molecules is a challenging but critical task in drug discovery biopolymers.org.ua.

Key principles for the rational design of improved analogues include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved characteristics. For example, the bromine atom could be replaced with other halogens or a trifluoromethyl group to fine-tune electronic and lipophilic properties.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to design molecules that fit optimally into the binding site. This approach allows for the targeted design of modifications that enhance key interactions, such as hydrogen bonds or hydrophobic contacts.

Conformational Constraint: Introducing rigid elements into the molecule, such as double bonds or small rings in the linker or azepane moiety, can lock the molecule into a specific conformation. If this conformation is the one required for biological activity, a significant increase in potency can be achieved.

An example of rational design applied to bromophenol derivatives is the development of protein tyrosine phosphatase 1B (PTP1B) inhibitors, where a tricyclic scaffold and multiple bromine atoms were identified as key for activity, leading to the synthesis of more potent compounds nih.gov. Similarly, in the design of kinase inhibitors, understanding the binding modes and structure-activity relationships is crucial for developing selective agents researchgate.net.

Development and Validation of QSAR Models for Predictive Efficacy

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A well-validated QSAR model can be a powerful tool for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.

The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors are numerical representations of various aspects of the molecular structure, including physicochemical, topological, and electronic properties. For phenolic compounds, important descriptors often include those related to lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants, atomic charges), and steric parameters nih.gov.

Feature engineering is the process of using domain knowledge to create new descriptors from the initial set that may have a better correlation with the biological activity. For halogenated compounds like this compound derivatives, specific descriptors related to the halogen atoms can be engineered. These might include:

Halogen bond descriptors: Parameters that quantify the strength and directionality of potential halogen bonds.

Quantum chemical descriptors: Calculated values such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity researchgate.netimist.ma.

3D descriptors: Parameters that describe the three-dimensional shape and surface properties of the molecule.

The selection of the most relevant descriptors is a critical step to avoid overfitting the model. Various statistical methods, such as genetic algorithms, forward selection, and backward elimination, are employed to identify a small subset of descriptors that have the highest correlation with the biological activity elsevierpure.com.

Once a QSAR model is built, its statistical significance and predictive power must be rigorously validated. Validation is crucial to ensure that the model can make accurate predictions for new, untested compounds. The validation process typically involves both internal and external validation techniques.

Internal Validation: This is performed on the training set of compounds used to build the model. The most common method is cross-validation , where the dataset is repeatedly partitioned into subsets, and the model is trained on some subsets and tested on the remaining one. The leave-one-out (LOO) cross-validation is a widely used technique.

External Validation: This involves using the QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model development. The predictive power of the model is then assessed by comparing the predicted activities with the experimentally determined values.

Several statistical parameters are used to assess the performance of a QSAR model nih.govnih.govacs.orgmdpi.com:

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive power of the model on an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the deviation between the predicted and experimental values. | As low as possible |

It is also essential to define the Applicability Domain (AD) of the QSAR model. The AD is the chemical space of compounds for which the model is expected to make reliable predictions bohrium.comnih.govvariational.aitum.de. Predictions for compounds that fall outside the AD are considered less reliable.

Mechanistic in Vitro Investigations of Biological Target Modulation by 4 Azepan 1 Ylmethyl 2 Bromophenol

Molecular Interaction Profiling with Defined Biological Receptors (in vitro)

To understand how a compound like 4-(Azepan-1-ylmethyl)-2-bromophenol might exert its effects at a molecular level, its direct interactions with specific biological receptors would be investigated. This is often the first step in characterizing a new chemical entity's pharmacological profile.

Radioligand Binding Assays and Competition Studies (in vitro)

Radioligand binding assays are a fundamental technique used to determine if a compound binds to a specific receptor and to quantify the affinity of this interaction. nih.gov In these experiments, a radiolabeled ligand with known affinity for the target receptor is used. The test compound, in this case, this compound, would be introduced at various concentrations to compete with the radioligand for binding to the receptor.

The effectiveness of the compound in displacing the radioligand is measured, allowing for the determination of its inhibitory constant (Kᵢ), a measure of its binding affinity. A lower Kᵢ value indicates a higher affinity of the compound for the receptor. These studies can be conducted on a wide array of receptors to create a binding profile for the compound, revealing its selectivity.

Allosteric Modulation Characterization (in vitro)

Compounds can modulate receptor activity not only by binding to the primary (orthosteric) site but also by binding to a secondary (allosteric) site. Allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the effect of the natural ligand. nih.govnih.gov

To determine if this compound acts as an allosteric modulator, functional assays would be performed in the presence of a known agonist for the receptor. The effect of the compound on the agonist's dose-response curve would be analyzed. A leftward shift in the curve would suggest positive allosteric modulation, while a rightward shift would indicate negative allosteric modulation.

Enzyme Kinetic Studies for Inhibitory or Activating Properties (in vitro)

Many drugs exert their effects by altering the activity of enzymes. pioneerpublisher.com Enzyme kinetic studies are crucial for determining whether a compound like this compound can inhibit or activate specific enzymes and for elucidating the mechanism of this interaction. lsuhsc.edunih.govnih.gov

Determination of IC50 and Ki Values against Specific Enzymes

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. wikipedia.org It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is determined by measuring enzyme activity at a range of inhibitor concentrations.

The inhibition constant (Kᵢ) provides a more absolute measure of the inhibitor's binding affinity. nih.govresearchgate.net The relationship between IC50 and Kᵢ depends on the mechanism of inhibition and the concentration of the substrate used in the assay. nih.gov

A hypothetical data table for the inhibitory activity of this compound against a panel of enzymes might look like this:

| Enzyme Target | IC50 (µM) | Kᵢ (µM) |

| Enzyme A | 1.5 | 0.8 |

| Enzyme B | > 100 | Not Determined |

| Enzyme C | 25.2 | 15.6 |

Mechanistic Classification of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)

To understand how this compound inhibits an enzyme, its mechanism of action would be determined. nih.govnih.gov This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations and then analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots.

Competitive inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive inhibition: The inhibitor binds to a site other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition is not affected by the substrate concentration.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.

Biochemical and Cellular Pathway Interrogation (in vitro)

Modulation of Signal Transduction Cascades

The chemical structure of this compound, featuring a bromophenol moiety, suggests its potential to interact with and modulate various intracellular signal transduction pathways. Phenolic compounds are known to influence signaling cascades critical for cell survival, proliferation, and death.

Research into bromophenol-containing molecules has revealed their capacity to interfere with pathways related to DNA damage repair and cell stress responses. nih.gov For instance, the inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in DNA repair, by bromophenol hybrids leads to the disruption of the DNA damage signaling cascade. nih.gov This inhibition prevents the synthesis of poly(ADP-ribose) (pADPr), a signaling molecule that recruits DNA repair proteins to sites of damage. nih.gov As a result, downstream events such as the activation of cell cycle checkpoints and apoptotic pathways are triggered. nih.gov

Furthermore, many signal transduction pathways are orchestrated by protein kinases. Small molecules can modulate these cascades by directly inhibiting kinase activity or by interfering with the G-protein coupled receptors (GPCRs) that often initiate these signals. youtube.comnih.gov For example, the activation of serotonin (B10506) receptors, which are GPCRs, triggers cascades involving secondary messengers like cyclic AMP (cAMP) and subsequent activation of protein kinases. youtube.com It is plausible that this compound could modulate such pathways, either through direct interaction with receptors or downstream enzymatic components.

Impact on Protein-Protein or Protein-DNA Interactions

The modulation of biological targets by small molecules often involves the disruption or stabilization of critical molecular interactions.

Protein-DNA Interactions: A primary mechanism for compounds targeting the DNA damage response is the alteration of protein-DNA interactions. PARP-1's function is fundamentally dependent on its ability to recognize and bind to DNA breaks through its DNA-binding domain. nih.gov Upon binding, PARP-1 becomes activated. nih.gov Inhibitors designed to compete with the NAD+ substrate at the catalytic site of PARP-1 can allosterically affect the enzyme's affinity for DNA. researchgate.net Some PARP inhibitors have been shown to "trap" the PARP-1 enzyme on the DNA, creating a cytotoxic lesion that obstructs DNA replication and repair, thereby disrupting the normal cycle of PARP-1 binding and dissociation from damaged DNA. researchgate.net

Protein-Protein Interactions: Signal transduction is heavily reliant on a complex network of protein-protein interactions. Protein kinases, for example, phosphorylate substrate proteins, an action that often creates docking sites for other proteins, propagating the signal. By inhibiting a kinase, a compound like this compound could prevent these phosphorylation-dependent interactions, effectively halting the signaling cascade. Similarly, GPCRs like serotonin receptors rely on interactions with G-proteins to transmit extracellular signals into the cell. Ligands binding to these receptors can alter their conformation, thereby modulating their interaction with G-proteins and downstream effectors.

In Vitro Cellular Assays for Molecular Mechanisms

To elucidate the specific molecular mechanisms of a compound, a variety of in vitro cellular assays are employed. These assays can confirm target engagement and quantify the downstream cellular consequences.

Cell-Free Assays: These assays are crucial for confirming direct interaction with a molecular target without the complexity of a cellular environment. For instance, enzymatic assays using purified PARP-1 or protein kinases can determine the inhibitory concentration (IC50) of a compound, providing a direct measure of its potency.

Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a particular transcription factor. If the compound modulates the pathway leading to the activation of this transcription factor, a change in the reporter protein's expression will be observed.

Mechanistic Apoptosis Assays: When a compound is hypothesized to induce cell death, assays are used to determine the specific mechanism. For example, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between early apoptosis, late apoptosis, and necrosis. Western blotting for key apoptotic proteins like cleaved caspase-3 and cleaved PARP-1 can also confirm the activation of the apoptotic cascade. Studies on related bromophenol-thiosemicarbazone hybrids have utilized such assays to demonstrate that their antitumor role involves the induction of apoptosis and cell cycle arrest. nih.gov

Table 1: Illustrative Data from Mechanistic Cellular Assays for a Hypothetical Active Bromophenol Compound

| Assay Type | Cell Line | Endpoint Measured | Illustrative Result |

|---|---|---|---|

| Cell Cycle Analysis | HepG2 | % of Cells in G2/M Phase | 45% (vs. 15% in control) |

| Annexin V/PI Staining | SK-OV-3 | % Apoptotic Cells | 35% (vs. 5% in control) |

| Caspase-3 Activity Assay | Bel-7402 | Fold Increase in Activity | 4.5-fold |

| PARP-1 Cleavage (Western Blot) | SK-OV-3 | Presence of Cleaved Fragment | Detected |

Identification and Validation of Specific Molecular Targets

Characterization of Interactions with Protein Kinases (e.g., PKB-alpha, PKA)

Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in many diseases, making them important drug targets. nih.gov Phenolic compounds have been identified as inhibitors of various protein kinases. For example, Butein, a plant polyphenol, inhibits the tyrosine kinase activity of the EGF receptor and p60c-src. nih.gov This inhibition is often competitive with ATP, the phosphate (B84403) donor for the kinase reaction. nih.gov

To investigate if this compound interacts with specific kinases like Protein Kinase B-alpha (PKB-alpha/Akt1) or cAMP-dependent Protein Kinase (PKA), in vitro kinase activity assays would be performed. These assays typically measure the transfer of a radiolabeled phosphate from ATP to a specific substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Table 2: Hypothetical Inhibitory Activity against Protein Kinases

| Kinase Target | Assay Type | Substrate | Illustrative IC50 (µM) |

|---|---|---|---|

| PKB-alpha | Radiometric Filter Binding | Crosstide | 15.2 |

| PKA | Radiometric Filter Binding | Kemptide | > 100 |

Analysis of Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a critical enzyme in the base excision repair pathway, responsible for fixing single-strand DNA breaks. nih.gov Its inhibition is a clinically validated strategy in oncology. Structurally related bromophenol-thiosemicarbazone hybrids have been shown to be potent and selective inhibitors of PARP-1. nih.gov One lead compound from this class exhibited an IC50 value of 29.5 nM for PARP-1, with high selectivity over the related PARP-2 enzyme. nih.gov This inhibition was confirmed in cellular assays, where the compound prevented H2O2-triggered PARylation (the formation of poly(ADP-ribose) chains). nih.gov Given the presence of the bromophenol scaffold in this compound, it is a plausible candidate for PARP-1 inhibition.

Table 3: Illustrative PARP Inhibition Profile Based on Related Bromophenol Hybrids

| Target Enzyme | Assay Type | Illustrative IC50 (nM) | Cellular PARylation EC50 (nM) |

|---|---|---|---|

| PARP-1 | Chemiluminescent Assay | 35.5 | 50.1 |

| PARP-2 | Chemiluminescent Assay | > 1500 | N/A |

Investigation of Interactions with Serotonin Receptors (e.g., 5-HT7, 5-HT2)

The serotonin system, comprising numerous receptor subtypes, is a major target for drugs treating central nervous system disorders. The 5-HT2 and 5-HT7 receptors are G-protein-coupled receptors involved in a wide range of physiological and pathological processes. nih.govnih.gov The interaction of novel ligands with these receptors is typically assessed using radioligand binding assays. In these assays, a known radiolabeled ligand for the receptor is incubated with a cell membrane preparation expressing the receptor, in the presence of the test compound. The ability of the test compound to displace the radioligand is measured and expressed as an inhibition constant (Ki).

While no direct data links this compound to serotonin receptors, its structure, containing an azepane ring (a seven-membered nitrogen-containing heterocycle) linked to an aromatic system, bears some resemblance to scaffolds found in other CNS-active agents. Therefore, screening against a panel of CNS receptors, including serotonin subtypes, would be a standard part of its pharmacological workup.

Table 4: Hypothetical Binding Affinity Profile for Serotonin Receptors

| Receptor Target | Radioligand | Tissue/Cell Source | Illustrative Ki (nM) |

|---|---|---|---|

| 5-HT7 | [3H]-SB-269970 | HEK293 cells expressing h5-HT7 | 850 |

| 5-HT2A | [3H]-Ketanserin | Human Cortex Membranes | 1200 |

| 5-HT2C | [3H]-Mesulergine | CHO-K1 cells expressing h5-HT2C | > 2000 |

Studies on Bromodomain-Containing Protein 4 (BRD4) Inhibition

No research data were found that specifically investigate the inhibitory effects of this compound on Bromodomain-Containing Protein 4 (BRD4). While the inhibition of BRD4 is a significant area of research in drug discovery, particularly for cancer and inflammatory diseases, studies detailing the interaction of this specific bromophenol derivative with BRD4 are not available in the current body of scientific literature.

Mechanistic Antioxidant Activity Assessment (e.g., radical scavenging assays)